molecular formula C9H7BrN4S B1521914 5-Bromoquinazolin-6-ylthiourea CAS No. 1206679-19-7

5-Bromoquinazolin-6-ylthiourea

Cat. No. B1521914
M. Wt: 283.15 g/mol
InChI Key: UMFNCBNWRMMMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

5-Bromoquinazolin-6-ylthiourea can be used to synthesize other bioactive compounds, such as antiviral and antibacterial agents . Its molecular structure is similar to that of quinazoline, a well-known scaffold for the development of drugs . This similarity makes it an ideal starting material for the synthesis of novel compounds .


Molecular Structure Analysis

The molecular formula of 5-Bromoquinazolin-6-ylthiourea is C9H7BrN4S . Its molecular weight is 283.15 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromoquinazolin-6-ylthiourea are not mentioned in the search results, it’s worth noting that the compound is used in the synthesis of other bioactive compounds .


Physical And Chemical Properties Analysis

5-Bromoquinazolin-6-ylthiourea is a pale yellow solid . It has a melting point of 198-202°C and a predicted boiling point of 435.4±55.0 °C . The compound has a density of 1.835 and a predicted pKa of 10.38±0.70 . It is slightly soluble in acetone, sparingly soluble in DMSO, and very slightly soluble in methanol when heated .

Safety And Hazards

5-Bromoquinazolin-6-ylthiourea is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include not eating, drinking, or smoking when using this product, and washing thoroughly after handling .

Future Directions

While specific future directions for 5-Bromoquinazolin-6-ylthiourea are not mentioned in the search results, it’s worth noting that the compound’s unique structure and its use in the synthesis of other bioactive compounds suggest potential for further exploration in drug development .

properties

IUPAC Name

(5-bromoquinazolin-6-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4S/c10-8-5-3-12-4-13-6(5)1-2-7(8)14-9(11)15/h1-4H,(H3,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFNCBNWRMMMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinazolin-6-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoquinazolin-6-ylthiourea
Reactant of Route 2
Reactant of Route 2
5-Bromoquinazolin-6-ylthiourea
Reactant of Route 3
5-Bromoquinazolin-6-ylthiourea
Reactant of Route 4
5-Bromoquinazolin-6-ylthiourea
Reactant of Route 5
5-Bromoquinazolin-6-ylthiourea
Reactant of Route 6
Reactant of Route 6
5-Bromoquinazolin-6-ylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.